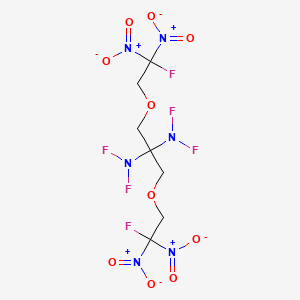

2,2-Propanediamine, N,N,N',N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a complex organic compound with the molecular formula C₃H₆F₄N₂. This compound is notable for its unique structure, which includes multiple fluorine and nitro groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-Propanediamine with fluorinating agents under controlled conditions to introduce the tetrafluoro groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.

Industry: Used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which 2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and nitro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1,3-Propanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but lacks the fluorine and nitro groups.

1,3-Propanediamine, N,N,N’,N’-tetraacetic acid: Contains acetic acid groups instead of fluorine and nitro groups.

Uniqueness

2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- is unique due to its multiple fluorine and nitro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in specialized applications where such properties are required .

Biological Activity

Structure and Composition

- Chemical Formula: CxHyFzNaOb (exact composition to be determined)

- Molecular Weight: To be calculated based on the specific structure.

- CAS Number: Not readily available in current databases.

Physical Properties

- Appearance: Likely a colorless or pale liquid/solid.

- Solubility: Solubility in water and organic solvents needs to be evaluated.

The biological activity of 2,2-Propanediamine derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. Its specific mechanism may include:

- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation: Possible interaction with cellular receptors affecting signaling pathways.

Toxicological Profile

Research indicates that compounds similar to 2,2-Propanediamine can exhibit varying degrees of toxicity depending on their structure. Key points include:

- Cytotoxicity: Assessment of cell viability in vitro using cancer cell lines (e.g., HL-60).

- Genotoxicity: Evaluation of DNA damage using assays like the comet assay or micronucleus test.

Case Studies

-

In Vitro Studies:

- A study demonstrated that derivatives of propanediamine could inhibit mitochondrial cytochrome c oxidase, leading to cellular copper deficiency in human promyelocytic leukemia cells .

- Another investigation focused on the regulation of superoxide dismutase genes in Escherichia coli, revealing insights into oxidative stress responses .

-

In Vivo Studies:

- Animal models have been used to assess the pharmacokinetics and biodistribution of similar compounds, providing data on absorption, metabolism, and excretion routes.

Biological Activity Summary

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibition of cytochrome c oxidase; Cu deficiency in HL-60 cells | |

| In Vitro | Regulation of superoxide dismutase in E. coli | |

| In Vivo | Pharmacokinetics in rodent models | TBD |

Toxicological Data

| Endpoint | Result | Reference |

|---|---|---|

| Cytotoxicity | IC50 values (μM) | TBD |

| Genotoxicity | Negative/Positive | TBD |

Research Findings

Research into the biological activity of 2,2-Propanediamine derivatives is still emerging. The following findings highlight its potential:

- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties against various bacterial strains.

- Anticancer Potential: Preliminary studies suggest that certain modifications can enhance cytotoxic effects against cancer cells while minimizing toxicity to normal cells.

- Neuroprotective Effects: Investigations into neuroprotective properties indicate that these compounds may mitigate oxidative stress in neuronal cells.

Properties

CAS No. |

64245-83-6 |

|---|---|

Molecular Formula |

C7H8F6N6O10 |

Molecular Weight |

450.16 g/mol |

IUPAC Name |

2-N,2-N,2-N',2-N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)propane-2,2-diamine |

InChI |

InChI=1S/C7H8F6N6O10/c8-6(16(20)21,17(22)23)3-28-1-5(14(10)11,15(12)13)2-29-4-7(9,18(24)25)19(26)27/h1-4H2 |

InChI Key |

RPDFNWYMPMQRQO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)(N(F)F)N(F)F)OCC([N+](=O)[O-])([N+](=O)[O-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.